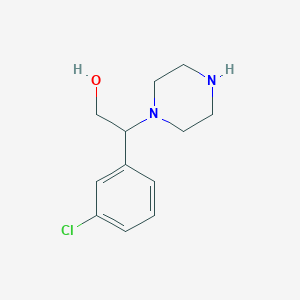

2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

CAS No.: 1183442-35-4

Cat. No.: VC2852158

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183442-35-4 |

|---|---|

| Molecular Formula | C12H17ClN2O |

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-2-piperazin-1-ylethanol |

| Standard InChI | InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 |

| Standard InChI Key | YJTOJOVMCKDLHS-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(CO)C2=CC(=CC=C2)Cl |

| Canonical SMILES | C1CN(CCN1)C(CO)C2=CC(=CC=C2)Cl |

Introduction

Structural Identification and Basic Properties

2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a synthetic organic compound characterized by a piperazine ring connected to a 3-chlorophenyl group and an ethan-1-ol moiety. The compound is identified by CAS number 1183442-35-4 and possesses a molecular formula of C12H17ClN2O with a calculated molecular weight of 240.73 g/mol . The structure features a chlorine substituent at the meta position of the phenyl ring, which likely influences its physicochemical properties and potential biological activities. The piperazine ring serves as a connecting bridge between the chlorophenyl group and the ethanol component, creating a unique three-dimensional arrangement that determines its chemical reactivity and biological interactions.

Chemical Structure Overview

The chemical structure of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol consists of several key functional groups that contribute to its properties:

-

A piperazine heterocycle containing two nitrogen atoms

-

A 3-chlorophenyl substituent attached to one of the piperazine nitrogens

-

An ethanol group positioned at the second carbon from the piperazine ring

-

A hydroxyl group that enables hydrogen bonding interactions

This arrangement of atoms creates a molecule with distinct regions of hydrophilicity and hydrophobicity, potentially influencing its solubility profile and interaction with biological systems. The presence of the chlorine atom at the meta position of the phenyl ring likely affects the electron distribution within the aromatic system, which may have implications for binding affinity to potential biological targets.

Physical and Chemical Properties

Computed Properties

Based on structural analysis and comparison with similar compounds, the following physical and chemical properties can be anticipated for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol:

The hydroxyl group in the ethanol portion of the molecule enables hydrogen bonding, which would influence its solubility characteristics and molecular interactions in solution. The compound likely exhibits enhanced solubility in polar organic solvents compared to purely aqueous environments, a property shared by many piperazine derivatives with similar structural features.

Structure-Property Relationships

The 3-chlorophenyl substituent contributes to the lipophilicity of the molecule, whereas the hydroxyl group and piperazine nitrogen atoms introduce hydrophilic characteristics. This balanced hydrophilic-lipophilic profile is significant for potential pharmacological applications, as it may facilitate membrane permeability while maintaining adequate aqueous solubility. Similar structural arrangements are observed in compounds like 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, which has been noted to serve as an intermediate or impurity in the synthesis of pharmaceutical compounds such as Trazodone Hydrochloride.

Synthetic Approaches and Preparation Methods

Analogous Synthesis Procedures

The synthesis of related compounds provides insight into potential methods for preparing 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol. For instance, the preparation of 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol involves similar reaction chemistry . Additionally, reductive alkylation approaches have been documented for synthesizing compounds containing the 4-(3-chlorophenyl)piperazin-1-yl moiety, as seen in the preparation of triazolopyridine derivatives .

The base-induced synthesis methods employed for preparing 2-(4-(2-(phenylthio)ethyl)piperazinyl) acetonitriles might also be adaptable for this compound, with appropriate modifications to reagents and reaction conditions . Such reactions typically proceed under controlled temperature conditions (e.g., 100°C) in the presence of suitable bases like Cs2CO3, which facilitate the desired transformations while minimizing side reactions.

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Piperazine Ring | Common in CNS-active drugs; may facilitate interaction with neurotransmitter receptors |

| 3-Chlorophenyl Group | May enhance receptor binding affinity and selectivity |

| Ethanol Side Chain | Provides hydrogen bonding capability; may influence metabolic stability |

Research on related compounds has shown that piperazine derivatives containing the 3-chlorophenyl substituent often exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype. This receptor interaction has been associated with anxiolytic, antidepressant, and antipsychotic properties in various pharmacological studies. The positioning of the hydroxyl group in 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol may further influence its receptor binding profile and potential therapeutic applications.

Comparison with Known Active Compounds

The structure of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol bears similarities to fragments found in established pharmaceutical agents. For example, 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]- triazolo[4,3-a]pyridin-1-ium-3-one is related to the antidepressant medication Trazodone . This structural relationship suggests that 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol might possess neuropsychiatric activity, although the specific pharmacological profile would depend on its unique structural features and their influence on receptor interactions.

Compounds containing the 4-(3-chlorophenyl)piperazine scaffold have demonstrated antimicrobial properties in previous studies, suggesting potential applications beyond neuropsychiatric indications. The presence of the hydroxyl group in 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol might further contribute to antimicrobial activity through hydrogen bonding interactions with bacterial cellular targets.

| Parameter | Typical Specification |

|---|---|

| Appearance | White to off-white solid |

| Purity | NLT 97% |

| Identity | Confirmed by spectroscopic methods |

| Residual Solvents | Within ICH guidelines |

| Water Content | Controlled limits |

These specifications ensure that the material is suitable for research applications requiring consistent and well-characterized compounds. Analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify the identity and purity of the compound before commercial release.

Research Applications and Future Directions

Current Research Applications

The primary research applications of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol include:

-

Use as a synthetic intermediate in the preparation of more complex pharmaceutical candidates

-

Structure-activity relationship studies involving piperazine-based compounds

-

Investigation of novel CNS-active agents targeting serotonergic systems

-

Development of new antimicrobial compounds based on the piperazine scaffold

Future Research Opportunities

Several promising research directions for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol warrant further investigation:

-

Detailed receptor binding studies to characterize its affinity profile

-

Modification of the hydroxyl group to create prodrugs with enhanced pharmacokinetic properties

-

Exploration of its potential as a building block for combination with other pharmacophores

-

Investigation of stereochemical aspects and their influence on biological activity

-

Development of sustainable and scalable synthetic approaches for industrial-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume